Ethyl 4-(2,2-difluoroethyl)piperidine-4-carboxylate hydrochloride
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Overview
Description
Ethyl 4-(2,2-difluoroethyl)piperidine-4-carboxylate hydrochloride is a synthetic organic compound with potential applications in medicinal chemistry and pharmaceutical research. It is characterized by the presence of a piperidine ring substituted with an ethyl ester and a difluoroethyl group, along with a hydrochloride salt form which enhances its solubility in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2,2-difluoroethyl)piperidine-4-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor such as 4-piperidone, the piperidine ring is constructed through reductive amination or other cyclization methods.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using reagents like 2,2-difluoroethyl bromide.
Esterification: The carboxylate group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale-up by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions is crucial to minimize impurities and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, potentially being replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2,2-difluoroethyl)piperidine-4-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of central nervous system (CNS) active drugs.
Biological Studies: The compound can be used to study the interaction of piperidine derivatives with biological targets, such as receptors and enzymes.
Pharmaceutical Research: It is utilized in the design and synthesis of novel drug candidates, especially those targeting neurological disorders.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,2-difluoroethyl)piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The difluoroethyl group may enhance the compound’s binding affinity and selectivity for these targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 4-piperidinecarboxylate: Lacks the difluoroethyl group, resulting in different pharmacological properties.
4-(2,2-Difluoroethyl)piperidine: Does not have the ester group, affecting its solubility and reactivity.
Piperidine-4-carboxylic acid derivatives: Various substitutions on the piperidine ring can lead to compounds with diverse biological activities.
Uniqueness: Ethyl 4-(2,2-difluoroethyl)piperidine-4-carboxylate hydrochloride is unique due to the presence of both the difluoroethyl group and the ethyl ester, which confer distinct chemical and biological properties. These features make it a versatile compound for research and development in medicinal chemistry.
Properties
IUPAC Name |
ethyl 4-(2,2-difluoroethyl)piperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO2.ClH/c1-2-15-9(14)10(7-8(11)12)3-5-13-6-4-10;/h8,13H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPJLDVPBPJNBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)CC(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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